molecular formula C16H21NO3 B12955924 tert-Butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate

tert-Butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate

Cat. No.: B12955924
M. Wt: 275.34 g/mol
InChI Key: UEDKVZYMCKMQJY-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and a 3-oxo-1-phenylcyclobutyl moiety attached to a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 3-oxo-1-phenylcyclobutyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate is used as a protecting group for amines in peptide synthesis. It allows for selective reactions at other functional groups while protecting the amine group from unwanted reactions .

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and protein interactions. Its unique structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for developing new therapeutic agents .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.

    tert-Butyl (3-oxocyclobutyl)methylcarbamate: A structurally similar compound with a 3-oxocyclobutyl group instead of a 3-oxo-1-phenylcyclobutyl group.

Uniqueness

tert-Butyl methyl(3-oxo-1-phenylcyclobutyl)carbamate is unique due to the presence of the 3-oxo-1-phenylcyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and specificity in various applications compared to simpler carbamates.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl N-methyl-N-(3-oxo-1-phenylcyclobutyl)carbamate

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17(4)16(10-13(18)11-16)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3

InChI Key

UEDKVZYMCKMQJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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